3-Hydroxy-15-methylhexadecanoic acid
Overview
Description
3-Hydroxy-15-methylhexadecanoic acid is a chemical compound with the molecular formula C17H34O3 . It has an average mass of 286.450 Da and a monoisotopic mass of 286.250793 Da . It is also known by other names such as 3-Hydroxy-15-methylhexadecansäure in German, Acide 3-hydroxy-15-méthylhexadécanoïque in French, and Hexadecanoic acid, 3-hydroxy-15-methyl- in English .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structural details or 3D model of the molecule are not provided in the search results.Scientific Research Applications
Chemical Analysis and Characterization
3-Hydroxy-15-methylhexadecanoic acid has been utilized as a chemical marker in the analysis of lipopolysaccharides through gas chromatography-mass spectrometry. Mielniczuk et al. (1992) demonstrated the use of this compound in the determination and characterization of lipopolysaccharides in various environments, highlighting its importance in chemical analysis and environmental studies (Mielniczuk et al., 1992).
Biochemical Research
In biochemical research, this compound has been studied for its role in the oxidation process in rat liver homogenates, as described by Björkhem and Danielsson (1970). Their research provides insights into the metabolic pathways involving this compound, especially concerning its oxidation into various products (Björkhem & Danielsson, 1970).
Microbial Studies
Mayberry (1980) investigated the presence of this compound in Bacteroides species. This study underscores the compound's significance in the field of microbiology, particularly in the characterization of microbial lipid profiles (Mayberry, 1980).
Lipid Research
In the realm of lipid research, this compound is studied for its structural and functional roles. A study by Kumada et al. (1995) on the structural study of lipid A isolated from lipopolysaccharides of Porphyromonas gingivalis highlights its application in understanding lipid structures and functions (Kumada et al., 1995).
Synthetic Chemistry
The compound is also significant in synthetic chemistry, as illustrated by Wang et al. (2021), who reported the synthesis of its stereoisomers. These synthetic processes open up avenues for exploring its potential applications in various fields, including the development of antibacterial agents (Wang et al., 2021).
Properties
IUPAC Name |
3-hydroxy-15-methylhexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQSVWWSUQHSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948384 | |
Record name | 3-Hydroxy-15-methylhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25491-28-5 | |
Record name | 3-Hydroxy-15-methylhexadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025491285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-15-methylhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.